molecular formula C22H20ClN3O2 B2957082 PDK4-IN-1 (hydrochloride) CAS No. 2310262-11-2

PDK4-IN-1 (hydrochloride)

Cat. No. B2957082
CAS RN: 2310262-11-2
M. Wt: 393.87
InChI Key: RUCYSQLKCYBLDW-UHFFFAOYSA-N
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Description

PDK4-IN-1 (hydrochloride) is an anthraquinone derivative and a potent, orally active inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). It has an IC50 value of 84 nanomolar. This compound effectively represses cellular transformation and proliferation, and induces apoptosis. PDK4-IN-1 (hydrochloride) exhibits antidiabetic, anticancer, and anti-allergic activities .

Scientific Research Applications

PDK4-IN-1 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of pyruvate dehydrogenase kinase 4 and its effects on metabolic pathways.

    Biology: Investigated for its role in cellular transformation, proliferation, and apoptosis. It is used in studies related to cancer biology and metabolic disorders.

    Medicine: Explored for its potential therapeutic effects in treating diabetes, cancer, and allergic conditions. .

    Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development.

Mechanism of Action

PDK4-IN-1 (hydrochloride) exerts its effects by inhibiting pyruvate dehydrogenase kinase 4, which is a key regulator of mitochondrial metabolism. By inhibiting this kinase, the compound promotes the activation of the pyruvate dehydrogenase complex, leading to increased conversion of pyruvate to acetyl-CoA. This enhances the tricarboxylic acid cycle and oxidative phosphorylation, thereby improving cellular energy production. The inhibition of PDK4 also reduces lactate accumulation and improves mitochondrial function .

Safety and Hazards

PDK4-IN-1 hydrochloride is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Preparation Methods

Industrial Production Methods: Industrial production of PDK4-IN-1 (hydrochloride) would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The compound would be synthesized under controlled conditions to ensure high purity and yield, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: PDK4-IN-1 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the anthraquinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized compounds.

Comparison with Similar Compounds

PDK4-IN-1 (hydrochloride) is unique due to its high potency and oral bioavailability. Similar compounds include:

    Dichloroacetic acid: A less potent PDK4 inhibitor used in metabolic studies.

    PDK4-IN-2: Another anthraquinone derivative with similar inhibitory properties but different pharmacokinetic profiles.

    PDK4-IN-3: A structurally related compound with variations in the anthraquinone core, leading to different biological activities.

PDK4-IN-1 (hydrochloride) stands out due to its high specificity for pyruvate dehydrogenase kinase 4 and its ability to induce apoptosis and inhibit cellular proliferation effectively .

properties

IUPAC Name

1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2.ClH/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15;/h1-7,12-13,15,23H,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMLKZKPNALXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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